GRK2 Inhibitory Activity: Limited Direct Data vs. Structural Comparator Baseline
A research chemical supplier lists the compound as a G protein-coupled receptor kinase (GRK) inhibitor, referencing Bigham, E., et al., J. Med. Chem., 35, 1399 . However, the reference material itself (TRC-A601820-500MG) has an ambiguous CAS match in the listing and no direct IC50 value is provided in the accessible snippet. A structurally related pyrimidine derivative (CHEMBL4083276) with GRK2 IC50 of 7.5 nM has been reported in BindingDB [1], but its scaffold differs (contains a benzamide moiety) and is not a direct comparator. Therefore, the quantitative GRK2 differentiation of the target compound remains unverified from the currently retrievable public data.
| Evidence Dimension | GRK2 Inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly available from primary literature |
| Comparator Or Baseline | CHEMBL4083276: IC50 7.5 nM (non-identical scaffold) |
| Quantified Difference | N/A |
| Conditions | Target compound: Labmix24 listing; Comparator: Inhibition of recombinant human N-terminal GST-tagged GRK2 in baculovirus expression system |
Why This Matters
The absence of verified GRK2 data means procurement decisions cannot currently be based on potency differentiation; users must request vendor CoA for lot-specific target engagement data.
- [1] BindingDB. Entry BDBM50257365 (CHEMBL4083276). IC50: 7.5 nM for GRK2. View Source
